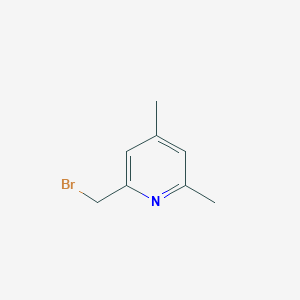

2-(Bromomethyl)-4,6-dimethylpyridine

Vue d'ensemble

Description

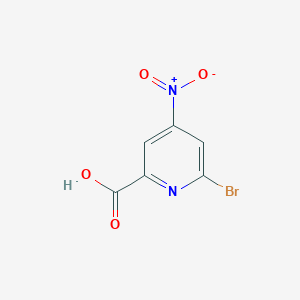

2-(Bromomethyl)-4,6-dimethylpyridine, also known as 4,6-dimethyl-2-bromopyridine, is an organic compound with the molecular formula C7H9BrN. It is a colorless liquid with a pleasant odor, and is used as a precursor for the synthesis of other compounds. It has a range of applications in the synthesis of drugs, agrochemicals, and other organic compounds.

Applications De Recherche Scientifique

Nonclassical Noncovalent Interactions

2-(Bromomethyl)-4,6-dimethylpyridine and its derivatives demonstrate nonclassical noncovalent interactions, which are crucial in controlling crystal structures. For instance, the compound 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate exemplifies how aryl bromine and ionic metal bromide interactions influence structural control (AlDamen & Haddad, 2011).

Synthesis and Structure Analysis

This compound is used in the synthesis of chromium(III) complexes with terdentate ligands. These complexes, characterized by single-crystal X-ray diffraction, are significant in studying ethylene polymerization behavior (Hurtado et al., 2009).

Reaction Kinetics and Hydrolysis

The compound's reactivity, particularly in halogenation reactions, provides insights into reaction kinetics and hydrolysis processes. It's used to synthesize various halogenomethylpyrimidines, offering valuable data for spectrometric studies and chemical reaction analysis (Brown & Waring, 1974).

Bromination Processes

Bromination studies of 2,6-dimethylpyridine derivatives reveal insights into nucleophilic reagents' influence and the formation of bromo derivatives. These studies are essential for understanding synthetic pathways and reaction mechanisms (Skrastin'sh et al., 1991).

Surface Characterization Studies

Adsorption studies with 2,6-dimethylpyridine on various surfaces like γ-Al2O3 and Y zeolites provide essential data for surface characterization. These studies contribute to understanding Lewis and Bronsted sites in catalysis (Corma, Rodellas, & Fornés, 1984).

Electrophilic Substitution Studies

Electrophilic substitution studies, particularly in bromination reactions of dimethylphenols, illustrate the compound's role in forming various bromo derivatives. Such studies are crucial for understanding organic reaction mechanisms (Brittain et al., 1982).

Intermediates in Synthesis

This compound serves as an important intermediate in synthesizing various compounds, such as non-steroidal anti-inflammatory agents. This underscores its role in pharmaceutical and organic synthesis (Xu & He, 2010).

Ion Mobility Spectrometry

The compound's derivatives are utilized in ion mobility spectrometry, aiding in chemical standardization and analysis, which is vital for comparing mobility spectra with precision (Eiceman, Nazarov, & Stone, 2003).

Catalytic Activity Studies

Adsorption of 2,6-dimethylpyridine on zeolites and subsequent studies on catalytic activity provide insights into active site behavior and poison selectivity, which are crucial in catalysis research (Jacobs & Heylen, 1974).

Lithium or Halogen Substitution

Studies on 2,6-dimethylpyridine's reaction with phenyllithium and halogens contribute to understanding substitution sequences, which are fundamental in organic synthesis and chemical transformations (Karpman et al., 1980).

Biological Activity Analysis

Research into 2-substituted 3-cyano-4,6-dimethylpyridine derivatives, including synthesis and biological activity assessment, highlights the compound's relevance in medicinal chemistry and drug development (Yassin, 2009).

Supramolecular Interactions

The study of 2-amino-4,6-dimethylpyridinium tetrahalocuprate salts showcases the role of non-classical supramolecular interactions in their structures. These studies are significant for understanding molecular geometry and bonding interactions (Haddad, AlDamen, & Willett, 2006).

Synthetic Methodology

Bromination studies in fuming sulfuric acid demonstrate the compound's utility in synthetic methodologies and the production of high-yield bromo derivatives (Does & Hertog, 2010).

Supramolecular Structure Analysis

Studies on noncovalent supramolecular interactions in compounds like 2-amino-3,5-dibromo-4,6-dimethylpyridinium tetrabromocadmate(II) are key to understanding crystallography and molecular structure analysis (Al-Far & Ali, 2007).

Microwave-Assisted Synthesis

Research on microwave-assisted synthesis of pyridine dicarboxylic acid using 2,6-dimethylpyridine underlines the compound's role in modern, efficient synthetic processes (Zhang et al., 2010).

Intermediates for Synthesis of Amphiphilic Compounds

The synthesis of 2,6-di(bromomethyl)-1,4-dihydropyridines, used as intermediates for various lipid-like compounds, showcases its role in the preparation of amphiphilic derivatives, important in chemistry and material science (Rucins et al., 2020).

NMR Structure Elucidation

NMR spectroscopy has been used to confirm the structure of 2-bromomethyl derivatives and study their reactions with nucleophiles, contributing to advanced analytical and synthetic chemistry (Alker & Swanson, 1990).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(bromomethyl)-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-3-7(2)10-8(4-6)5-9/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBPXUPRFVPPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624275 | |

| Record name | 2-(Bromomethyl)-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79313-01-2 | |

| Record name | 2-(Bromomethyl)-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1289153.png)